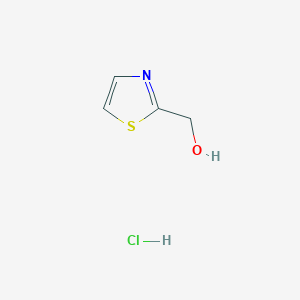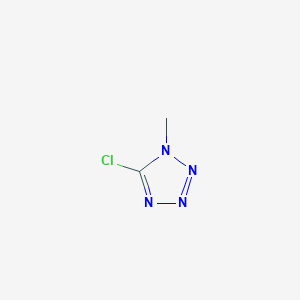![molecular formula C6H5ClN4 B1357910 4-氯-6-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 30129-53-4](/img/structure/B1357910.png)
4-氯-6-甲基-1H-吡唑并[3,4-d]嘧啶
概述
描述
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
科学研究应用
作用机制
Target of Action
The primary targets of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine are cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding .
Biochemical Pathways
The inhibition of CDK2 by 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is the significant inhibition of cell proliferation . It has been observed to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
生化分析
Biochemical Properties
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thus preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. It downregulates the expression of genes associated with cell growth and upregulates pro-apoptotic genes . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell division .
Molecular Mechanism
At the molecular level, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a cascade of events, including the stabilization of the retinoblastoma protein (Rb) in its hypophosphorylated form, which in turn prevents the release of E2F transcription factors necessary for the progression of the cell cycle . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines
Dosage Effects in Animal Models
The effects of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity, highlighting the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by conjugation reactions involving glutathione, sulfate, or glucuronic acid . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of key metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. It predominantly localizes in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs and other target proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments . Additionally, its activity can be modulated by interactions with other cellular components, such as chaperone proteins and nuclear transport receptors .
准备方法
The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes a series of reactions, including chlorination and cyclization, to form the desired compound . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and various solvents to facilitate the transformations .
化学反应分析
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines to form disubstituted products.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Oxidation and Reduction: While specific examples of oxidation and reduction reactions involving this compound are less common, it is possible to modify its functional groups through these processes.
相似化合物的比较
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound is similar in structure but has different substituents, which can lead to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This derivative has shown potential as a CDK2 inhibitor and exhibits different pharmacological properties.
These comparisons highlight the structural diversity within the pyrazolo[3,4-d]pyrimidine family and the potential for discovering new compounds with unique biological activities.
属性
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUPPWTPDJDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609851 | |
| Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-53-4 | |
| Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














